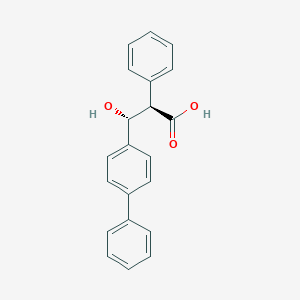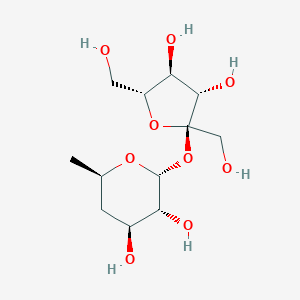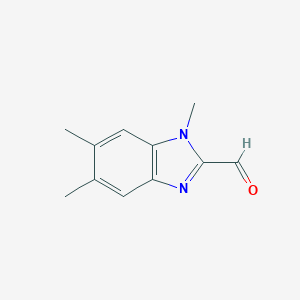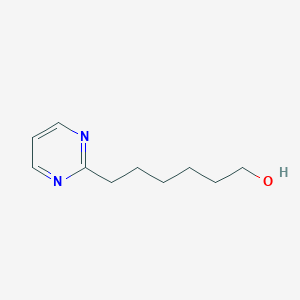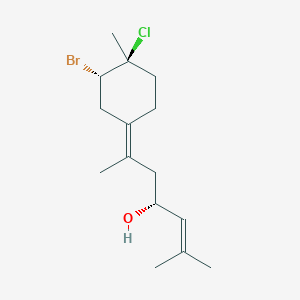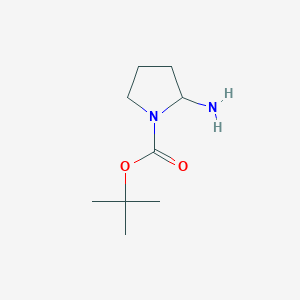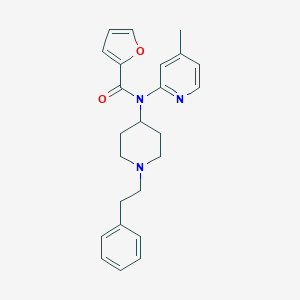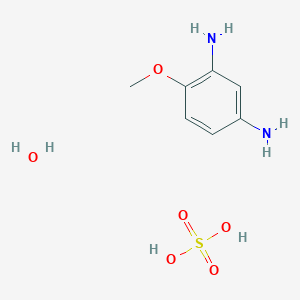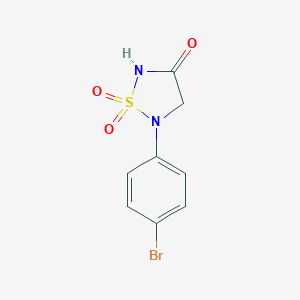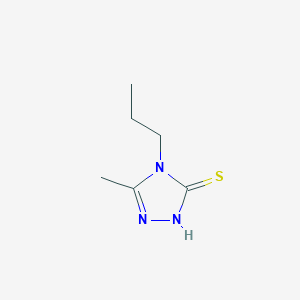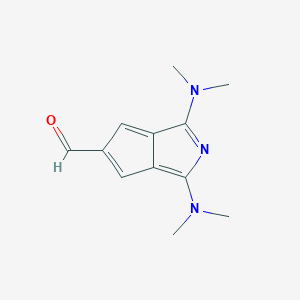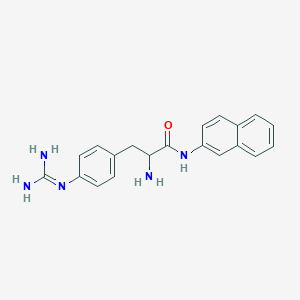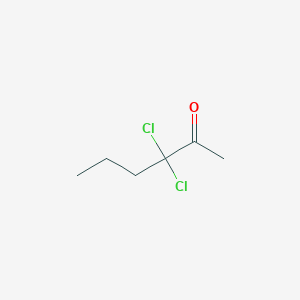![molecular formula C8H13NO2 B053752 (2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde CAS No. 116693-32-4](/img/structure/B53752.png)
(2S,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO-24-7429 is a benzodiazepine derivative known for its role as an antagonist of the transactivator protein Tat of the human immunodeficiency virus (HIV). This compound has been investigated for its potential antiviral, antifibrotic, and anti-inflammatory properties .
Preparation Methods
The synthesis of RO-24-7429 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the benzodiazepine core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrole group: The pyrrole moiety is introduced through a substitution reaction.
Chlorination: The introduction of the chlorine atom is achieved through a halogenation reaction.
Methylation: The final step involves the methylation of the amine group to yield the final product
Industrial production methods for RO-24-7429 would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
RO-24-7429 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine and pyrrole moieties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying benzodiazepine derivatives and their chemical properties.
Biology: The compound is used to investigate the role of the Tat protein in HIV replication and its inhibition.
Medicine: RO-24-7429 has been explored for its potential as an antiviral agent, particularly against HIV.
Industry: The compound’s unique properties make it a candidate for the development of new therapeutic agents and research tools
Mechanism of Action
RO-24-7429 exerts its effects by inhibiting the activity of the Tat protein, which is essential for HIV replication. By binding to Tat, RO-24-7429 prevents the transactivation of the HIV genome, thereby reducing viral replication. Additionally, the compound inhibits the runt-related transcription factor 1 (RUNX1), which plays a role in fibrosis and inflammation .
Comparison with Similar Compounds
RO-24-7429 is unique in its dual role as a Tat antagonist and RUNX1 inhibitor. Similar compounds include:
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Didanosine: Another antiretroviral drug used in the treatment of HIV.
Saquinavir: A protease inhibitor used in combination with other medications to treat HIV/AIDS
Compared to these compounds, RO-24-7429 offers a unique mechanism of action by targeting the Tat protein and RUNX1, providing potential benefits in both antiviral and antifibrotic therapies.
Properties
CAS No. |
116693-32-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S,3aR)-3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H13NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h6-8H,1-5H2/t7-,8+/m1/s1 |
InChI Key |
VDZGIIOVACLOED-SFYZADRCSA-N |
SMILES |
C1CCN2C(C1)CC(O2)C=O |
Isomeric SMILES |
C1CCN2[C@H](C1)C[C@H](O2)C=O |
Canonical SMILES |
C1CCN2C(C1)CC(O2)C=O |
Synonyms |
2H-Isoxazolo[2,3-a]pyridine-2-carboxaldehyde, hexahydro-, cis- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


